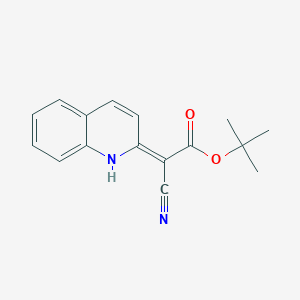![molecular formula C11H14N4O4 B11850378 2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol) CAS No. 62194-98-3](/img/structure/B11850378.png)
2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include the use of microwave irradiation to achieve high yields in a short amount of time .
Industrial Production Methods
The use of solid support catalysts such as Al2O3 and TiCl4 can also be considered for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It can also modulate calcium channels, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
What sets 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol apart from these similar compounds is its unique combination of a nitro group and diethanol moiety, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
62194-98-3 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N4O4/c16-7-5-13(6-8-17)10-11(15(18)19)14-4-2-1-3-9(14)12-10/h1-4,16-17H,5-8H2 |
InChI-Schlüssel |
RCUZRCKJJOXMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)








![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)


